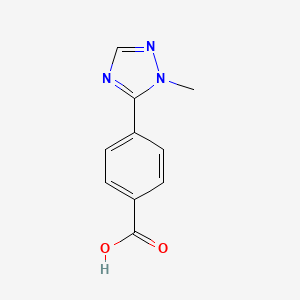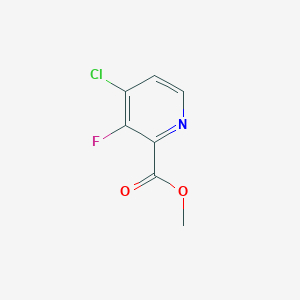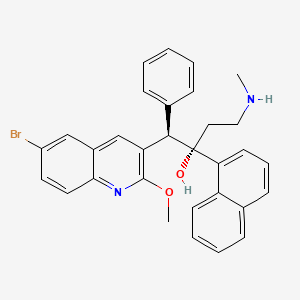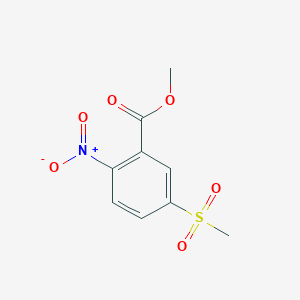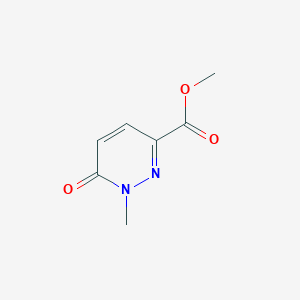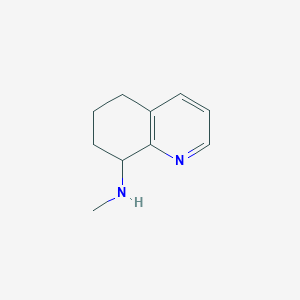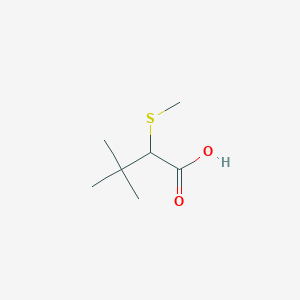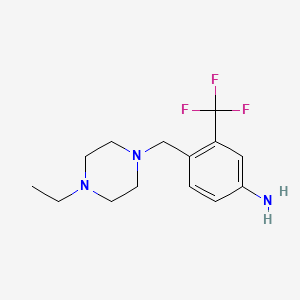
4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
概要
説明
4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, also known as 4-EPMTA, is an organofluorine compound with a wide range of applications in the scientific research field. It is a colorless to yellow-brown liquid with a low melting point and a boiling point of 140-141°C. 4-EPMTA has been used as a building block for the synthesis of a variety of compounds and as an intermediate in the synthesis of pharmaceuticals. It has also been employed as a reagent in chemical reactions, such as the Grignard reaction and the Suzuki coupling reaction.
科学的研究の応用
Synthesis and Antimicrobial Applications
4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline and related compounds have shown promising applications in the synthesis of antimicrobial agents. For instance, similar molecules have been synthesized and demonstrated high activity against Mycobacterium smegmatis, a bacterium used as a model for tuberculosis studies (Yolal et al., 2012). Additionally, derivatives of such compounds have been synthesized for their potential use as antimicrobial agents against various bacterial and fungal strains (Patel, Kumari, & Patel, 2012).
Applications in Cancer Research
Compounds similar to 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline have been synthesized as intermediates in the production of antitumor agents. For instance, 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, a related compound, is an intermediate for the antitumor agent nilotinib (Yang Shijing, 2013).
Electrochemical Applications
The electrochemical fluorination of compounds similar to 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline has been studied. Such research explores the production of perfluoro compounds, which have various industrial applications (Abe, Baba, & Soloshonok, 2001).
Corrosion Inhibition Research
Derivatives of compounds similar to 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline have been studied for their potential as corrosion inhibitors. A theoretical study using density functional theory (DFT) was conducted to analyze the inhibition efficiencies of these compounds (Wang et al., 2006).
Synthesis of Novel Compounds
This chemical also plays a role in the synthesis of new compounds with potential biological applications. For example, new carboxylic acid amides containing an N-methylpiperazine fragment, closely related to 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, were synthesized for potential use in various pharmaceutical applications (Koroleva et al., 2011).
特性
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N3/c1-2-19-5-7-20(8-6-19)10-11-3-4-12(18)9-13(11)14(15,16)17/h3-4,9H,2,5-8,10,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWCDXFRHUHFNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

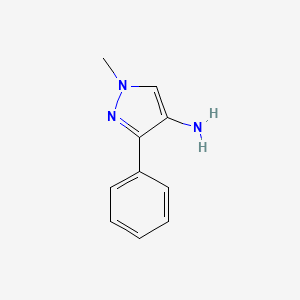
![Ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1428609.png)
![(2S)-2-(methylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B1428612.png)
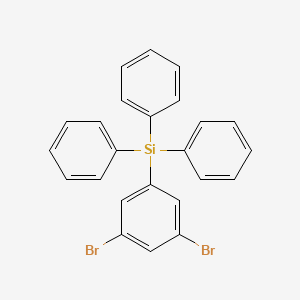
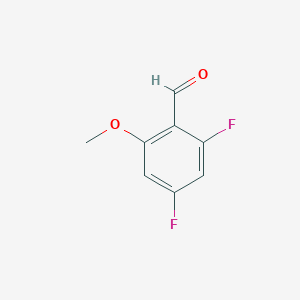
![Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B1428617.png)
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone](/img/structure/B1428618.png)
